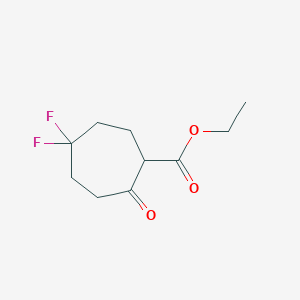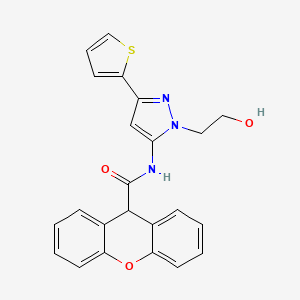
N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide
N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide is a compound synthesized through a series of reactions involving furan-2-carbonyl chloride and 4-bromoaniline, resulting in excellent yields of 94% . This compound has demonstrated significant anti-bacterial activities against clinically isolated drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii, making it more effective than various commercially available drugs .
Synthesis Analysis
The synthesis of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide involves the arylating of carboxamide by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base, resulting in moderate to good yields .
Molecular Structure Analysis
The molecular structure of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide is characterized by the presence of a difluorophenyl group and a furan-2-carboxamido moiety, contributing to its potent anti-bacterial properties .
Chemical Reactions Analysis
The compound undergoes arylating reactions and demonstrates stability and active site interaction through docking studies and MD simulations, validating its anti-bacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide contribute to its effectiveness against drug-resistant bacteria, making it a promising candidate for further pharmaceutical development .
"Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach"
Scientific Research Applications
Reactions and Synthesis
- Furan Derivative Synthesis: Furan derivatives have been synthesized through reactions involving diphenyl(phenylethynyl)selenonium salts with active methylene compounds, leading to the isolation of oxyselenuranes as intermediates, which upon further reactions yield furan derivatives (T. Kataoka et al., 1998).
- C-thioribonucleosides: The synthesis of furanthiofurin and thiophenthiofurin, analogues of tiazofurin, demonstrates the utility of furan derivatives in creating compounds with potential biological activity (P. Franchetti et al., 2000).
- Polyfunctionalized Benzofuran-4(5H)-ones: A methodology for synthesizing multifunctionalized benzofuran-4(5H)-ones underlines the application of furan derivatives in creating complex molecular structures with potential for diverse applications (Guan‐Hua Ma et al., 2014).
Biological Activity and Material Science
- Antimicrobial Activity: Thiourea derivatives of benzofuran have been synthesized and tested for their antimicrobial activity, demonstrating the potential of furan derivatives in the development of new antimicrobial agents (Carmen Limban et al., 2011).
- Polyamides from Furan Dicarboxylic Acid: Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides are highlighted as sustainable alternatives to polyphthalamides, suggesting applications in high-performance materials (Yi Jiang et al., 2015).
Chemical Reactivity and Mechanistic Insights
- Diels-Alder Reactions: Studies on the reactivity of furan and benzofuran derivatives in Diels-Alder reactions reveal unique reactivity patterns and potential for generating complex heterocyclic compounds, providing insights into the synthesis of novel organic materials (G. A. Griffith et al., 2006).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O4/c21-13-8-7-11(10-14(13)22)23-20(26)18-17(12-4-1-2-5-15(12)28-18)24-19(25)16-6-3-9-27-16/h1-10H,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSQNYACQZFYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)
![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)





![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)
![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)
![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)

